2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
This compound is a 1,3,4-oxadiazole derivative featuring a piperidin-4-yl group sulfonylated at the 3-chloro-4-fluorophenyl position and a trifluoromethyl substituent on the oxadiazole ring. The 1,3,4-oxadiazole core is known for its metabolic stability and ability to engage in hydrogen bonding, making it a privileged scaffold in medicinal and agrochemical research . The 3-chloro-4-fluorophenylsulfonyl moiety may contribute to selective interactions with enzymes like succinate dehydrogenase (SDH), a common target for fungicides .
Properties
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF4N3O3S/c15-10-7-9(1-2-11(10)16)26(23,24)22-5-3-8(4-6-22)12-20-21-13(25-12)14(17,18)19/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKPAOMSDPJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparative studies with other compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its biological activity.
- Piperidine moiety : Associated with various pharmacological effects.
- Sulfonyl group : Enhances chemical reactivity and biological interactions.
- Trifluoromethyl group : Imparts unique electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClF3N3O2S |
| Molecular Weight | 427.89 g/mol |
| Purity | Typically ≥95% |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, compounds similar to the target compound have shown activity against various bacterial strains:
- Antibacterial Activity : The compound demonstrated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 1.56 µg/mL for some derivatives .
- Antitubercular Activity : Certain oxadiazole derivatives have been reported to possess antitubercular effects against drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- Enzyme Inhibition : Studies suggest that oxadiazole derivatives may inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, such as dihydrofolate reductase (DHFR) .
- Binding Affinity : Molecular docking studies have indicated strong binding interactions with bacterial proteins, suggesting a potential mechanism for their antimicrobial action .
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives:
- Study on Antimicrobial Properties :
- In Silico Studies :
- Comparative Analysis :
Scientific Research Applications
It appears that the query is asking for information on "2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole," but the provided search results discuss similar compounds, not the exact compound specified. The search results include information on:
- 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole : This compound has a CAS number of 1448031-33-1, a molecular weight of 427.9, and a molecular formula of C17H15ClFN3O3S2 .
- 3-(1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione : This is a complex organic compound with a quinazoline core linked to a piperidine ring, further substituted with a sulfonyl group attached to a chlorofluorophenyl moiety.
- 1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid : This compound has the CAS No. 869472-74-2 .
- 1,3,4-Oxadiazole derivatives : These have demonstrated various antimicrobial activities, including antibacterial, antitubercular, and antifungal properties . They have also shown antiprotozoal activity, including antimalarial and antileishmanial activity . Some derivatives have demonstrated antiviral activity against viruses like DENV-2, Feline herpes virus (FHV), Feline corona virus (FCoV), Herpes simplex virus-1 (HSV-1 KOS) and Herpes simplex virus-2 (G) .
- 1,2,4-oxadiazole derivatives : Some derivatives have shown anticancer effects .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring and sulfonamide group serve as primary sites for nucleophilic attack.
Oxadiazole Ring Reactivity :
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The 1,3,4-oxadiazole core undergoes nucleophilic substitution at the C-2 position due to electron withdrawal by the trifluoromethyl group . For example:
Common nucleophiles include amines, alkoxides, and thiols.
Sulfonamide Group Reactivity :
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The sulfonylpiperidine moiety participates in substitution reactions at the sulfur center under basic conditions . Piperidine’s tertiary nitrogen can act as a weak base, facilitating sulfonamide cleavage in acidic environments .
Oxidation and Reduction
The trifluoromethyl group stabilizes the oxadiazole ring against oxidation, while the sulfonamide linkage is susceptible to reductive cleavage.
Oxidation :
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Controlled oxidation of the piperidine ring with KMnO yields N-oxide derivatives .
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The oxadiazole ring remains intact under mild oxidative conditions (e.g., HO) but degrades with strong oxidizers like CrO.
Reduction :
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Catalytic hydrogenation (H, Pd/C) reduces the oxadiazole ring to a diamide structure :
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Sodium borohydride selectively reduces sulfonamide to thioether in the presence of Ni catalysts .
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
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Concentrated HCl at 100°C cleaves the oxadiazole ring to form a hydrazide derivative and trifluoroacetic acid :
Basic Hydrolysis :
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NaOH (10%) generates a carboxylic acid via ring-opening, with the trifluoromethyl group remaining intact .
| Condition | Product | Mechanism | Application |
|---|---|---|---|
| 6M HCl, 80°C | 2-Hydrazino-5-(trifluoromethyl) | Acid-catalyzed ring scission | Precursor for acyl hydrazides |
| 1M NaOH, RT | Carboxylic acid derivative | Base-induced hydrolysis | Bioisostere synthesis |
Electrophilic Aromatic Substitution
The 3-chloro-4-fluorophenyl group directs electrophilic substitution to the meta and para positions relative to the sulfonamide :
-
Nitration : HNO/HSO introduces nitro groups at C-5 of the phenyl ring.
Coupling Reactions
The sulfonamide and oxadiazole functionalities enable cross-coupling:
Suzuki-Miyaura Coupling :
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Pd(PPh) facilitates aryl boronic acid coupling at the phenyl ring’s halogenated positions .
Buchwald-Hartwig Amination :
Stability Under Thermal and Photolytic Conditions
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Thermal Stability : Decomposes above 250°C, releasing SO and HF .
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Photolysis : UV light (254 nm) induces homolytic cleavage of the C–S bond in the sulfonamide group.
This compound’s reactivity profile highlights its versatility in medicinal chemistry for designing protease inhibitors or antimicrobial agents . Further studies should explore regioselective modifications and catalytic asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The trifluoromethyl group in the target compound is analogous to derivatives in and , which showed enhanced fungicidal activity (>50% inhibition at 50 µg/mL) against Sclerotinia sclerotiorum and Rhizoctonia solani .
- Compounds with methylsulfonyl or bromobenzyl substituents () exhibit strong antibacterial activity, suggesting the target’s trifluoromethyl group may offer similar or superior potency if paired with optimized pharmacophores.
Molecular Interactions and Docking Studies
- SDH Binding : In , oxadiazole derivatives with trifluoromethyl groups (e.g., compound 5g) showed binding modes similar to the fungicide penthiopyrad, with the carbonyl group forming critical hydrogen bonds to SDH’s Arg43 and His90 residues . The target compound’s sulfonyl group may enhance polar interactions with these residues.
- Antibacterial Targets : Fluorophenyl-containing oxadiazoles () inhibit bacterial enzymes like those in Xanthomonas spp. via hydrophobic interactions. The target’s 3-chloro-4-fluorophenyl group could synergize with the trifluoromethyl moiety for improved membrane penetration .
Key Observations :
- The target compound’s synthesis may parallel ’s methods, substituting 3-chloro-4-fluorophenylsulfonyl chloride for tosyl chloride.
- The trifluoromethyl group’s electron-withdrawing nature could lower melting points compared to bromo or chloro analogs (e.g., 113–114°C in ), aiding solubility .
Agrochemical and Pharmacological Potential
- Fungicidal Activity: The SDH-targeting mechanism () suggests the target compound may outperform non-trifluoromethyl derivatives, similar to compound 5g (EC₅₀ < 2 µg/mL) .
- Antibacterial Activity : Fluorophenyl derivatives in achieved EC₅₀ values as low as 0.17 µg/mL against Xanthomonas oryzae, a benchmark for the target compound .
- Safety Profile : Piperidine-containing oxadiazoles () showed low cytotoxicity in preliminary assays, but the target’s halogenated aryl group warrants specific toxicity studies.
Q & A
Q. What synthetic strategies are recommended for preparing 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?
A two-step approach is typically employed:
Piperidine sulfonylation : React 3-chloro-4-fluorobenzenesulfonyl chloride with piperidin-4-yl derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylated piperidine intermediate.
Oxadiazole cyclization : Condense the intermediate with trifluoroacetic acid hydrazide using dehydrating agents like POCl₃ or PCl₅ to form the 1,3,4-oxadiazole ring. Optimize reaction temperature (80–100°C) and solvent (e.g., THF or DMF) to improve yield .
Q. How can the purity and structural integrity of the compound be validated?
Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%).
- NMR spectroscopy : Confirm the sulfonyl group (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ³⁵Cl/¹⁹F NMR for halogen environments).
- Mass spectrometry (HRMS) : Verify the molecular ion peak (expected [M+H]⁺ ≈ 452.03) and fragmentation pattern .
Q. What solvents and conditions are suitable for recrystallization?
Ethanol/water mixtures (4:1 ratio) at 60°C yield high-purity crystals. Slow cooling (0.5°C/min) minimizes solvent inclusion. For X-ray-quality crystals, use vapor diffusion with dichloromethane and hexane .
Advanced Research Questions
Q. How does the sulfonyl-piperidine moiety influence the compound’s biological activity?
The sulfonyl group enhances metabolic stability by reducing oxidative degradation, while the piperidine ring improves membrane permeability. Comparative studies with non-sulfonylated analogs show a 3–5× increase in bioavailability in pharmacokinetic assays .
Q. What strategies mitigate contradictions between computational docking predictions and experimental binding assays?
- Binding site flexibility : Use molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes.
- Solvent effects : Include explicit water molecules in docking models (e.g., AutoDock Vina).
- Experimental validation : Perform competitive binding assays (e.g., SPR or ITC) to resolve discrepancies in Ki values .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ or FeCl₃) to accelerate cyclization (yield improvement: 20–30%).
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C.
- Workup optimization : Use liquid-liquid extraction with ethyl acetate/water (pH 6.5) to isolate the product efficiently .
Q. What stability issues arise under acidic/basic conditions, and how are they addressed?
Q. How does fluorination at the phenyl ring impact electronic properties?
The 3-chloro-4-fluoro substitution increases electron-withdrawing effects, lowering the HOMO energy (-8.2 eV vs. -7.6 eV for non-fluorinated analogs) and enhancing electrophilic reactivity. This is confirmed via cyclic voltammetry (ΔEpa = +0.15 V) .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
- Core modifications : Replace the trifluoromethyl group with CF₃, Cl, or Br; vary piperidine substituents (e.g., methyl, ethyl).
- Assay selection : Prioritize enzyme inhibition (IC₅₀) and cytotoxicity (CC₅₀) assays. Use a minimum of three replicates per variant.
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What techniques resolve ambiguous NOESY correlations in structural elucidation?
- Selective ¹H-¹³C HSQC : Assign overlapping proton signals (e.g., piperidine CH₂ groups).
- Variable-temperature NMR : Perform at 298 K and 318 K to distinguish through-space vs. through-bond interactions.
- DFT calculations : Compare experimental and computed chemical shifts (RMSD < 0.3 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
